REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[OH-].[Na+].Cl[CH2:15]/[CH:16]=[CH:17]\[CH2:18]Cl>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:11][C:1]1[CH:2]=[CH:3][C:4]([S:7]([N:10]2[CH2:18][CH:17]=[CH:16][CH2:15]2)(=[O:8])=[O:9])=[CH:5][CH:6]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
ClC\C=C/CCl
|
Name
|
|
Quantity
|
4.44 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
A 1.0 l stirred vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
STIRRING
|
Details
|
with vigorous stirring over a period of 20 minutes, whereupon the internal temperature
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
rises by 2° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for another hour at 60° C. and another 2 hours at 80° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is then separated off
|
Type
|
WASH
|
Details
|
the organic phase is washed at 60° C. with 100 ml of 1 N sulphuric acid and 2×200 ml of water
|
Type
|
FILTRATION
|
Details
|
The organic phase is filtered through
|
Type
|
FILTRATION
|
Details
|
a fluted filter
|
Type
|
CUSTOM
|
Details
|
moistened with toluene into a crystallisation vessel
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N1CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |